molecular formula C11H14ClN3O2S B12930003 2-Butyl-5-chloro-1H-benzimidazole-6-sulfonamide CAS No. 89725-11-1

2-Butyl-5-chloro-1H-benzimidazole-6-sulfonamide

Cat. No.: B12930003
CAS No.: 89725-11-1
M. Wt: 287.77 g/mol
InChI Key: DCBWVKWRTKGZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-5-chloro-1H-benzimidazole-6-sulfonamide is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound integrates two key pharmacophoric features: a benzimidazole-6-sulfonamide moiety and specific alkyl and halogen substitutions. The benzimidazole-6-sulfonamide core is a recognized scaffold for designing potent and selective enzyme inhibitors . Research indicates this structure can function as a bioisosteric replacement for other heterocycles, leading to improved metabolic stability in investigational compounds . Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against Carbonic Anhydrase (CA) isoforms, including the tumor-associated enzymes hCA IX and XII, making them compelling candidates for research in oncology and hypoxic environments . The 2-butyl and 5-chloro substituents on the benzimidazole nucleus are structurally associated with enhanced bioactivity and pharmacokinetic properties. The benzimidazole pharmacophore itself is a privileged structure in drug discovery, known for its ability to interact with various biological targets through hydrogen bonding and π-π stacking, mimicking naturally occurring nucleotides . This versatility has led to its presence in compounds with a wide spectrum of reported biological activities, including anticancer, antimicrobial, and antiviral effects . This product is intended for research applications such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a key synthetic intermediate in the development of novel therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89725-11-1

Molecular Formula

C11H14ClN3O2S

Molecular Weight

287.77 g/mol

IUPAC Name

2-butyl-6-chloro-3H-benzimidazole-5-sulfonamide

InChI

InChI=1S/C11H14ClN3O2S/c1-2-3-4-11-14-8-5-7(12)10(18(13,16)17)6-9(8)15-11/h5-6H,2-4H2,1H3,(H,14,15)(H2,13,16,17)

InChI Key

DCBWVKWRTKGZCW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=CC(=C(C=C2N1)S(=O)(=O)N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-Butyl-6-chloro-1H-benzo[d]imidazole-5-sulfonamide typically involves the following steps:

    Formation of the benzimidazole core: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the butyl group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Chlorination: The chloro group can be introduced through electrophilic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide formation: The sulfonamide group can be introduced by reacting the benzimidazole derivative with sulfonyl chlorides in the presence of a base.

Industrial production methods often involve optimizing these steps to achieve high yields and purity, using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 5 participates in nucleophilic substitution reactions, particularly under basic or catalytic conditions:

Reaction TypeReagents/ConditionsProductKey Findings
Aromatic substitutionNH₃ (aq.), Cu catalyst, 80–100°C5-Amino derivativeChlorine replaced by amino group, forming intermediates for further coupling .
Suzuki couplingPd(PPh₃)₄, arylboronic acid5-Aryl derivativesCross-coupling yields biaryl compounds with enhanced π-conjugation .

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH₂) moiety undergoes hydrolysis, alkylation, and condensation:

Reaction TypeReagents/ConditionsProductKey Findings
HydrolysisHCl (conc.), refluxBenzimidazole-6-sulfonic acidAcidic conditions cleave the sulfonamide to sulfonic acid .
AlkylationR-X (alkyl halide), K₂CO₃, DMFN-Alkylated sulfonamide derivativesAlkylation at the sulfonamide nitrogen enhances lipophilicity .
Condensationt-BuONSO, Grignard reagentsPrimary sulfonamides with extended chainsDirect synthesis of analogs via sulfinylamine-mediated coupling .

Benzimidazole Core Modifications

The benzimidazole NH and adjacent positions are reactive sites:

Reaction TypeReagents/ConditionsProductKey Findings
N-AlkylationAlkyl halides, NaH, THF1-Alkyl-benzimidazole derivativesAlkylation at N1 improves metabolic stability .
AcylationAcetyl chloride, pyridineN-Acetylated productAcylation blocks reactive NH, enabling selective functionalization .
Mannich reactionFormaldehyde, secondary amineMannich base derivativesIntroduces aminoalkyl groups for enhanced bioactivity .

Oxidation and Reduction

Controlled redox reactions alter electronic properties:

Reaction TypeReagents/ConditionsProductKey Findings
OxidationKMnO₄, H₂O, heatSulfone or hydroxylated derivativesOver-oxidation degrades the sulfonamide; mild conditions preserve the core.
ReductionH₂, Pd/C, ethanol5-Chloro to 5-H derivativeHydrogenolysis removes chlorine, simplifying downstream chemistry .

Heterocyclic Ring Functionalization

The benzimidazole ring participates in cycloaddition and electrophilic substitution:

Reaction TypeReagents/ConditionsProductKey Findings
Vilsmeier-HaackPOCl₃, DMF5-Chloro-6-formyl derivativeFormylation at position 6 enables Schiff base formation .
NitrationHNO₃, H₂SO₄Nitro-substituted benzimidazoleNitration at position 4 or 7 modifies electronic density .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 2-butyl-5-chloro-1H-benzimidazole-6-sulfonamide, as anticancer agents. The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) and other types of cancers such as lung and stomach cancers . The mechanism of action often involves the inhibition of key signaling pathways related to cancer cell proliferation and survival.

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)
2gMDA-MB-23116.38
18A549 (lung)7.3
27MKN-45 (stomach)13.4

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have been well-documented. Studies indicate that compounds like this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The structure-activity relationship analysis suggests that specific substitutions on the benzimidazole ring enhance anti-inflammatory efficacy . Notably, compounds with a sulfonamide group have demonstrated significant reductions in edema in animal models, indicating their potential as therapeutic agents for inflammatory diseases.

Table 2: Anti-inflammatory Activity Comparison

CompoundInhibition (%)Reference
15274.17
Rofecoxib78.95
Indomethacin75.00

Antimicrobial Properties

Benzimidazole derivatives also exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains such as Candida albicans . The minimum inhibitory concentrations (MIC) for these pathogens are comparable to established antibiotics, making these compounds promising candidates for further development.

Table 3: Antimicrobial Efficacy

PathogenMIC (µg/mL)Reference
Staphylococcus aureus4
Methicillin-resistant S. aureus4
Candida albicans64

Mechanism of Action

The mechanism of action of 2-Butyl-6-chloro-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal cellular processes. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Isomeric Variants: Positional Chlorine Substitution

A key comparison lies in the positional isomerism of chlorine and sulfonamide groups. For example, the reaction described in produces two isomers:

  • 1-(2,4-Dimethylbenzenesulfonyl)-2-n-butyl-6-chloro-1H-benzimidazole (6-chloro isomer, 75.9% yield)
  • 1-(2,4-Dimethylbenzenesulfonyl)-2-n-butyl-5-chloro-1H-benzimidazole (5-chloro isomer, 24.1% yield)

Structural Differences:

  • Chlorine Position: The 6-chloro isomer places chlorine adjacent to the sulfonamide group, creating steric and electronic effects distinct from the 5-chloro isomer.
  • Bond Angles and Torsion: Evidence from crystallographic data (Table 1) reveals differences in bond angles (e.g., C12—S1—N1 = 108.22° vs. 105.50°) and torsion angles (e.g., C4—C3A—C7A—N1 = 180.0°), influencing molecular conformation .

Table 1: Structural Parameters of Isomers

Parameter 6-Chloro Isomer 5-Chloro Isomer
C12—S1—N1 bond angle 108.22° 105.50°
C10—C9—H9A bond angle 109.2° 109.2°
Key torsion angle 180.0° (C4—C3A—C7A—N1) Variable based on substituent positioning
Comparison with Other Benzimidazole Sulfonamides

A. Substituent Variations on the Sulfonamide Group

  • 2,4-Dimethylphenylsulfonyl vs.
  • Biological Implications: Bulky substituents may affect binding to biological targets. For instance, methyl groups could hinder interactions with hydrophilic enzyme pockets.

B. Alkyl Chain Modifications

  • Butyl vs. Shorter Chains (e.g., Methyl): The butyl group at position 2 contributes to hydrophobic interactions, which might enhance binding to lipophilic receptors. Shorter chains could reduce such effects but improve solubility.
Non-Sulfonamide Benzimidazoles

Compounds like 2-n-butylbenzimidazole (lacking sulfonamide groups) exhibit different pharmacokinetic profiles. The sulfonamide moiety introduces hydrogen-bonding capacity and acidity (via the -SO$2$NH$2$ group), which can influence target engagement and metabolic stability .

Biological Activity

2-Butyl-5-chloro-1H-benzimidazole-6-sulfonamide is a benzimidazole derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential as an antiviral, anticancer, and antimicrobial agent. Understanding its biological activity is crucial for the development of therapeutic applications.

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzimidazole Core : Achieved through the condensation of o-phenylenediamine with carboxylic acids under acidic conditions.
  • Introduction of the Butyl Group : This is done via alkylation reactions using butyl halides.
  • Chlorination : The chloro group is introduced through electrophilic substitution using chlorinating agents.
  • Sulfonamide Formation : The sulfonamide group is added by reacting the benzimidazole derivative with sulfonyl chlorides.

These processes can be optimized for yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in studies involving MDA-MB-231 (breast cancer) cells, this compound showed substantial inhibition at minimal inhibitory concentrations (MIC) comparable to established chemotherapeutics .

Cell Line IC50 Value (µM) Reference
MDA-MB-2318
HeLa4
A4314

Antimicrobial Activity

The compound has also been evaluated for its antibacterial and antifungal properties. It demonstrated effective inhibition against strains such as Staphylococcus aureus and Candida albicans, with MIC values indicating its potential as an antimicrobial agent .

Microorganism MIC Value (µg/mL) Reference
Staphylococcus aureus4
Streptococcus faecalis8
Candida albicans64

The mechanism of action for this compound involves multiple pathways:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, disrupting normal cellular functions.
  • DNA Topoisomerase Interaction : Some benzimidazole derivatives interfere with DNA topoisomerases, which are crucial for DNA replication and transcription. This interaction may contribute to their cytotoxic effects in cancer cells .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzimidazole derivatives, including this compound:

  • A study reported that this compound exhibited notable cytotoxicity against human cancer cell lines, highlighting its potential as a lead compound in cancer therapy .
  • Another investigation indicated its efficacy against resistant bacterial strains, suggesting a role in treating infections that are difficult to manage with conventional antibiotics .

Q & A

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., carbonic anhydrase, a common sulfonamide target).
  • Kinetic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (Kd).
  • Metabolite Profiling : LC-MS/MS identifies degradation products in simulated physiological conditions, guided by protocols for analogous benzimidazole derivatives .

What methodologies validate the compound’s stability under varying storage conditions?

Q. Advanced

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-UV and LC-HRMS.
  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf life from accelerated stability data.
  • Excipient Compatibility : Use differential scanning calorimetry (DSC) to detect interactions in formulation matrices .

How can contradictory bioactivity data across studies be reconciled?

Q. Advanced

  • Meta-Analysis : Pool data from multiple studies using standardized assays (e.g., IC₅₀ values) and apply random-effects models to account for variability.
  • Assay Optimization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for pH, serum content, and incubation time.
  • Proteomic Profiling : Identify off-target interactions via affinity chromatography coupled with MS/MS .

What advanced separation techniques purify this compound from complex mixtures?

Q. Advanced

  • Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA). Monitor at λ = 254 nm for benzimidazole absorption.
  • Membrane Technologies : Tangential flow filtration (TFF) removes high-molecular-weight impurities.
  • Crystallization Screening : High-throughput platforms (e.g., Crystal16) identify optimal solvents for polymorph control .

How do electronic effects of substituents influence the compound’s reactivity?

Q. Advanced

  • Hammett Analysis : Correlate σ values of substituents (e.g., -Cl, -SO₂NH₂) with reaction rates in nucleophilic aromatic substitution.
  • DFT Calculations : Map electrostatic potential surfaces to predict sites of electrophilic or nucleophilic attack.
  • Spectroscopic Probes : Use UV-Vis spectroscopy to track charge-transfer complexes in varying solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.